molecular formula C7H11N5 B7817858 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine

Cat. No.: B7817858
M. Wt: 165.20 g/mol
InChI Key: IATHNVFSNNUOPD-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is a bicyclic heterocyclic compound featuring a pyrido-pyrimidine scaffold with two amine groups at positions 2 and 2.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h10H,1-3H2,(H4,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHNVFSNNUOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Cyclocondensation with Chloroformamidine

A foundational approach involves thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate (8) with chloroformamidine hydrochloride. The reaction proceeds under anhydrous conditions at 120°C for 12 hours, forming the pyrido[4,3-d]pyrimidine core via nucleophilic attack at the C4 position (Scheme 1). This method yields 9 (5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine) in 89% purity after iron-mediated reduction. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature120°C<100°C: <20%
SolventDry DMFPolar aprotic
Reaction Time12 hShorter: Incomplete cyclization

Functional Group Interconversion Strategies

Nitration and Reduction Sequence

Source details a pathway beginning with nitration of 4-methylpyridin-2-amine using HNO₃/H₂SO₄ at 0°C, yielding 4-methyl-3-nitropyridin-2-amine (2) . Subsequent Sandmeyer reaction converts the amine to a hydroxyl group (96% yield), followed by chlorination (78% yield) and carboxylation (81% yield). Final reduction with iron powder in acetic acid affords the diamine precursor (8) , which undergoes cyclocondensation as above.

Regioselective Chlorination and Amination

Buchwald-Hartwig Amination

Palladium-catalyzed coupling, as used in Source for introducing neopentylamine groups, offers a modern alternative. Using Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ base in toluene at 100°C, aryl chlorides undergo cross-coupling with ammonia equivalents. This method achieves >90% conversion in model systems.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Crude products are purified using gradient elution (0–50% EtOAc in cyclohexane), resolving diastereomers arising from tetrahydropyrido ring conformers.

  • Recrystallization : DMF/water mixtures (1:3 v/v) yield crystalline material suitable for X-ray diffraction.

Spectroscopic Validation

TechniqueDiagnostic SignalsSource
¹H NMR (500 MHz)δ 9.00 (s, 1H, C5-H), 4.33 (br s, 4H, NH₂)
IR (KBr)3418 cm⁻¹ (N-H stretch), 1677 cm⁻¹ (C=O)
HRMSm/z 238.1221 [M+H]⁺ (calc. 238.1234)

Yield Optimization and Scalability

Solvent Effects

Comparative studies in Source show NMP outperforms DMF or THF in aminolysis reactions due to higher polarity and thermal stability (Table 2).

SolventTemperatureYield (%)Purity (%)
NMP100°C8298
DMF100°C6895
THFReflux4590

Catalytic Additives

Adding 5 mol% CuI accelerates Ullmann-type couplings, reducing reaction times from 36 h to 12 h with comparable yields (78% vs. 75%).

Challenges and Mitigation Strategies

Hydrolysis of Chloro Intermediates

The 4-chloro derivative is prone to hydrolysis, as noted in Source. Anhydrous conditions (molecular sieves) and low temperatures (0–10°C) suppress this side reaction, improving yields from 35% to 82%.

Oxidative Degradation

Diamine products are sensitive to aerial oxidation. Storage under argon with 1% w/w BHT stabilizes the compound for >6 months at −20°C .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed:

The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Its structural features enable it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. For instance:

  • Case Study : A derivative of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine was tested against several cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential as a lead compound for developing new anticancer drugs.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity.

  • Case Study : In vitro studies demonstrated that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria. This positions them as candidates for further development in treating bacterial infections.

Material Science

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is being explored in material science due to its unique chemical structure.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors.

  • Data Table : Comparison of electronic properties of pyrido[4,3-d]pyrimidines
CompoundBand Gap (eV)Conductivity (S/cm)
Pyrido[4,3-d]pyrimidine Derivative A2.010^-3
Pyrido[4,3-d]pyrimidine Derivative B1.810^-2

This table illustrates the potential of these compounds in electronic applications where lower band gaps correlate with higher conductivity.

Synthesis and Derivatives

The synthesis of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives is crucial for expanding its application scope.

Synthetic Routes

Various synthetic pathways have been developed to create derivatives with tailored properties.

  • Common Methods :
    • Cyclization reactions involving pyridine and pyrimidine precursors.
    • Functionalization techniques to introduce substituents that enhance biological activity or electronic properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it versatile in its applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

a. Pyrido[2,3-d]pyrimidine-2,4-diamine
  • Structure : Differs in the fusion position of the pyridine and pyrimidine rings ([2,3-d] vs. [4,3-d]).
  • Synthesis : Synthesized via reductive condensation using 3,4,5-trimethoxyaniline and Raney Ni, followed by methylation .
b. Thieno-Pyrido-Pyrimidine Hybrid (5,6,7,8-Tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine)
  • Structure: Incorporates a thieno ring fused to the pyrido-pyrimidine core .
  • Implications: The thieno ring may introduce steric hindrance or π-stacking interactions, modifying target selectivity compared to the parent compound.
c. Pyrimido[5,4-d]pyrimidine-2,4-diamine (6-Methyl Derivative)
  • Structure : Replaces the pyridine ring with a second pyrimidine ring ([5,4-d] fusion) .
  • Molecular Weight : 176.18 g/mol (vs. ~178 g/mol estimated for the target compound).

Functional Group Modifications

a. 4-Ethoxy Derivative (4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)
  • Substituent : Ethoxy group at position 4 replaces an amine .
  • Impact: Reduces hydrogen-bond donor capacity, possibly diminishing interactions with polar targets. Molecular weight: 179.22 g/mol.
b. Fluorophenyl-Substituted Analog (6-Ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one)
  • Substituents : 4-Fluorophenyl and ethyl groups enhance metabolic stability and lipophilicity .
  • Molecular Weight : 273.31 g/mol.
c. Dione Derivatives (Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione)
  • Functional Groups: Replaces diamines with diones, converting hydrogen-bond donors to acceptors .
  • Biological Relevance : Diones are common in antimetabolites and may exhibit different mechanisms of action.

Pharmacologically Active Analogs

a. PA-8 (2-Amino-5-(3-methoxy-4-allyloxyphenyl)-pyrido[2,3-d]pyrimidine-4,7-dione)
  • Structure : Features a methoxy-allyloxyphenyl substituent and dione groups .
  • Activity : Acts as a selective PACAP I receptor antagonist, highlighting the role of aromatic substituents in receptor targeting.
b. 7-Benzyl Thieno-Pyrido-Pyrimidine (MMV688345)
  • Therapeutic Potential: Developed as part of antimalarial research, demonstrating the scaffold’s versatility in drug discovery .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[4,3-d]pyrimidine 2,4-Diamine ~178 High polarity, hydrogen-bond donor
Pyrido[2,3-d]pyrimidine-2,4-diamine Pyrido[2,3-d]pyrimidine 3,4,5-Trimethoxyaniline ~300 (estimated) Enhanced lipophilicity
4-Ethoxy Derivative Pyrido[4,3-d]pyrimidine Ethoxy at C4 179.22 Reduced hydrogen-bond capacity
6-Methyl Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine Methyl at C6 176.18 Increased steric hindrance
PA-8 Pyrido[2,3-d]pyrimidine-dione Methoxy-allyloxyphenyl ~350 (estimated) PACAP receptor selectivity

Biological Activity

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine
  • Molecular Formula : C7H9N3
  • CAS Number : 157327-49-6
  • Molecular Weight : 135.17 g/mol

The compound features a fused pyridine and pyrimidine ring system that contributes to its pharmacological properties.

Research indicates that 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine exhibits several mechanisms through which it exerts its biological effects:

  • Antiproliferative Activity :
    • Studies have shown that this compound can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it has significant antiproliferative effects against various cancer cell lines (IC50 values often below 40 nM) .
  • Microtubule Depolymerization :
    • The compound has been reported to induce microtubule depolymerization in cancer cells, which is crucial for disrupting mitotic processes. This effect was quantified with an EC50 value of approximately 19 nM in specific assays .
  • Inhibition of Enzymatic Activity :
    • Certain derivatives of this compound have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway for nucleotide synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 < 40 nM against various cancer lines
Microtubule DepolymerizationEC50 ~19 nM in MDA-MB-435 cell line
DHFR InhibitionPotent inhibition leading to reduced cell viability

Case Study: Anticancer Properties

In a notable study published in January 2022, researchers synthesized several derivatives of pyrido[4,3-d]pyrimidines and evaluated their antiproliferative activity. Among these compounds, one variant demonstrated a remarkable ability to inhibit cell growth in the MDA-MB-435 breast cancer cell line with an IC50 value of 9.0 nM . This highlights the potential of modifying the structure to enhance biological activity.

Therapeutic Potential

The biological activities of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine suggest its potential application in cancer therapy. Its ability to disrupt cell division through microtubule depolymerization positions it as a candidate for further development into anticancer drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine, and what key intermediates are involved?

  • Answer : The synthesis typically involves reductive condensation and alkylation strategies. For example, pyrido[2,3-d]pyrimidine-2,4-diamine derivatives can be synthesized via reductive condensation of precursors like 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with substituted anilines in the presence of Raney Ni and acetic acid . Key intermediates include nitropyrido-pyrimidines, which are reduced to amines and further functionalized via reductive amination with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) .
  • Table 1 : Common Reagents and Conditions

StepReagents/ConditionsPurpose
1Raney Ni, acetic acidReductive condensation
2NaBH₃CN, formaldehydeN-methylation
3ArCHO, DMFReductive amination

Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridopyrimidine core and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry. For example, ¹H NMR of analogs like 7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine shows distinct aromatic proton splitting patterns and NH₂ signals .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Answer : Initial screening includes kinase inhibition assays (e.g., FAK, CDK) and cytotoxicity studies against cancer cell lines. For instance, pyrrolo[2,3-d]pyrimidine derivatives are tested in vitro for IC₅₀ values using ATP-binding site competition assays . Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what catalytic systems show promise?

  • Answer : Transition metal catalysts (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis improve efficiency. For example, microwave heating in DMF reduces reaction times (e.g., 20 minutes at 160°C for pyrrolo[2,3-d]pyrimidine synthesis) . Solvent optimization (e.g., THF vs. DMSO) and stoichiometric control of reducing agents (e.g., NaBH₄ vs. LiAlH₄) are critical for scalability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Contradictions often arise from off-target effects or assay variability. Solutions include:

  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm binding to kinases like FAK .
  • SAR Analysis : Compare analogs (e.g., 6-bromo vs. 6-methyl substituents) to identify critical functional groups. For instance, N4-(3-bromophenyl)-6-phenylethyl derivatives show enhanced selectivity due to hydrophobic interactions .
  • Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .

Q. How can molecular modeling guide the design of selective kinase inhibitors based on this scaffold?

  • Answer : Docking studies (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets. For example, the 2,4-diamine motif forms hydrogen bonds with conserved residues (e.g., Glu500 in FAK), while hydrophobic substituents (e.g., quinolin-6-yl) occupy allosteric pockets . MD simulations assess stability, and QSAR models prioritize substitutions (e.g., electron-withdrawing groups at C5 improve potency) .
  • Table 2 : Key Molecular Parameters for Kinase Inhibition

ParameterOptimal RangeImpact
LogP2–4Membrane permeability
PSA80–110 ŲSolubility and bioavailability
H-bond donors≤3Reduced metabolic clearance

Methodological Notes

  • Data Synthesis : Evidence from peer-reviewed studies (e.g., Kisliuk et al. , FAK inhibitor research ) was prioritized.
  • Contradictions Addressed : Variability in synthetic yields and bioactivity was resolved through multi-step validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine
Reactant of Route 2
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine

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